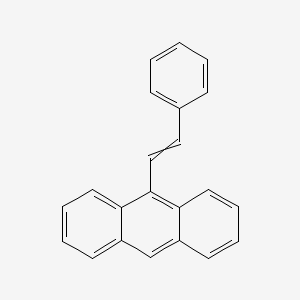

9-(2-Phenylethenyl)anthracene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H16 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

9-(2-phenylethenyl)anthracene |

InChI |

InChI=1S/C22H16/c1-2-8-17(9-3-1)14-15-22-20-12-6-4-10-18(20)16-19-11-5-7-13-21(19)22/h1-16H |

InChI Key |

HCSGQHDONHRJCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Luminescent Core: A Technical Guide to the Photophysical Properties of 9-(2-phenylethenyl)anthracene

For Immediate Release

This technical guide provides a comprehensive overview of the core photophysical properties of 9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon of significant interest to researchers in materials science, photochemistry, and drug development. This document details the compound's absorption and emission characteristics, fluorescence quantum yield, and fluorescence lifetime, presenting available quantitative data in a structured format. Furthermore, it outlines the detailed experimental protocols for the characterization of these properties, offering a practical resource for scientists working with this and similar fluorophores.

Core Photophysical Data

The photophysical characteristics of this compound are central to its application as a fluorescent probe and in chemiluminescence systems. While a complete dataset across a wide range of solvents is not extensively documented in a single source, the following table summarizes the key available quantitative data.

| Property | Value | Solvent |

| Absorption Maxima (λabs) | ~385, 406 nm | Acetonitrile |

| Emission Maxima (λem) | ~430, 455 nm | Acetonitrile |

| Fluorescence Quantum Yield (Φf) | ~0.5 | Acetonitrile |

| Fluorescence Lifetime (τf) | Not explicitly found | - |

Experimental Protocols

Accurate determination of photophysical properties is paramount for the reliable application of fluorescent molecules. The following sections provide detailed methodologies for the key experiments used to characterize this compound.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which the molecule absorbs light, corresponding to electronic transitions from the ground state to excited states.

Methodology:

-

Solution Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., acetonitrile, cyclohexane, or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure adherence to the Beer-Lambert law.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer is used.

-

Measurement:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λabs).

Steady-State Fluorescence Spectroscopy

This method is used to determine the emission spectrum of the molecule after excitation at a specific wavelength.

Methodology:

-

Solution Preparation: Prepare a very dilute solution of this compound in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.

-

Measurement:

-

Select an excitation wavelength corresponding to one of the absorption maxima (λabs) of the sample.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 400-600 nm).

-

-

Data Analysis: Identify the wavelengths of maximum fluorescence intensity (λem).

Fluorescence Quantum Yield Determination (Relative Method)

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φf = 0.54).

-

Solution Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.

-

Measurement:

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Visible spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φf,sample) is calculated using the following equation: Φf,sample = Φf,std × (msample / mstd) × (η2sample / η2std) where Φf,std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

-

Instrumentation: A TCSPC system is required, which includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and timing electronics.

-

Solution Preparation: Prepare a dilute solution of this compound, ensuring low absorbance at the excitation wavelength.

-

Measurement:

-

Excite the sample with the pulsed laser at a wavelength where the sample absorbs.

-

Collect the emitted photons at the emission maximum. The detector is positioned at a 90° angle to the excitation beam to minimize scattered light.

-

The TCSPC electronics measure the time difference between the laser pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime (τf). An instrument response function (IRF) is measured using a scattering solution to deconvolve the instrument's temporal broadening from the measured fluorescence decay.

-

Visualizing the Experimental Workflow

To further clarify the process of characterizing the photophysical properties of this compound, the following diagrams illustrate the logical flow of the key experimental procedures.

Caption: A flowchart illustrating the key steps in the photophysical characterization of a fluorescent molecule.

Caption: A detailed workflow for determining the relative fluorescence quantum yield.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study and application of this compound. The provided data and protocols are intended to facilitate accurate and reproducible characterization of its important photophysical properties.

Synthesis of trans-9-(2-phenylethenyl)anthracene via Wittig Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-9-(2-phenylethenyl)anthracene, a fluorescent aromatic compound, utilizing the Wittig reaction. This powerful carbon-carbon double bond forming reaction offers high stereoselectivity for the trans isomer. This document details the reaction mechanism, a comprehensive experimental protocol, and key characterization data.

Core Concepts: The Wittig Reaction

The Wittig reaction, discovered by Georg Wittig in 1954, is a fundamental method in organic synthesis for the preparation of alkenes from aldehydes or ketones.[1] The key reagent is a phosphorus ylide (a Wittig reagent), which is typically prepared in situ from a phosphonium (B103445) salt and a strong base.[2] The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate.[3][4] The driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct, which leads to the collapse of the oxaphosphetane ring and the formation of the desired alkene.[3][5] For non-stabilized ylides, the reaction often yields the (Z)-alkene, while stabilized ylides predominantly form the (E)-alkene.[4] In the synthesis of trans-9-(2-phenylethenyl)anthracene, the benzyltriphenylphosphonium (B107652) ylide is considered semi-stabilized, leading to a high stereoselectivity for the trans product.[6]

Reaction Mechanism

The synthesis of trans-9-(2-phenylethenyl)anthracene via the Wittig reaction involves two primary stages: the formation of the phosphorus ylide and the subsequent reaction of the ylide with 9-anthraldehyde.

Caption: The Wittig reaction mechanism for the synthesis of trans-9-(2-phenylethenyl)anthracene.

Experimental Protocol

The following protocol is a synthesis of procedures reported in the literature.[3][7][8]

Materials and Reagents:

-

Benzyltriphenylphosphonium chloride

-

9-Anthraldehyde

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% Aqueous sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

-

2-Propanol (Isopropanol) or 95% Ethanol

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Rotary evaporator (optional)

-

Melting point apparatus

-

TLC plates (silica gel) and developing chamber

-

UV lamp

Procedure:

-

Reaction Setup: In a 25 mL Erlenmeyer flask or round-bottom flask, combine 0.980 g of benzyltriphenylphosphonium chloride and 0.520 g of 9-anthraldehyde.[3] Add 3 mL of dichloromethane and a magnetic stir bar.[3]

-

Ylide Formation and Reaction: While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over a period of about 7 seconds per drop.[3] Continue to stir the reaction mixture vigorously for an additional 30 minutes.[3] The reaction can be monitored by Thin Layer Chromatography (TLC).[1][7]

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and 10 mL of distilled water, adding both rinses to the separatory funnel.[3] Shake the funnel, venting frequently, and allow the layers to separate. Drain the lower organic layer into a clean beaker. Extract the aqueous layer with an additional 5 mL of dichloromethane.[3] Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous calcium chloride or magnesium sulfate.[8] Decant or filter the drying agent and remove the dichloromethane using a rotary evaporator or by gentle heating in a fume hood.

-

Purification by Recrystallization: Recrystallize the crude product from hot 2-propanol or 95% ethanol.[3][7] Dissolve the crude solid in a minimal amount of the boiling solvent and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath to maximize crystal formation.[3]

-

Isolation and Characterization: Collect the purified yellow crystalline product by vacuum filtration using a Büchner funnel.[3] Allow the product to air dry. Determine the melting point and characterize the product using spectroscopic methods (IR and ¹H NMR).

Experimental Workflow

Caption: A generalized workflow for the synthesis of trans-9-(2-phenylethenyl)anthracene.

Data Presentation

| Parameter | Reported Value | Reference(s) |

| Reactants | ||

| Benzyltriphenylphosphonium chloride | 0.980 g | [3] |

| 9-Anthraldehyde | 0.520 g | [3] |

| Dichloromethane | 3 mL | [3] |

| 50% Aqueous NaOH | 1.3 mL | [3] |

| Product Characterization | ||

| Appearance | Thin yellow plates | [7][8] |

| Melting Point | 129.4 - 131.6 °C; 131 °C; 125-133 °C | [1][7] |

| Yield | 40-60%; ~55% | [1][7] |

| Spectroscopic Data | ||

| IR Spectroscopy (cm⁻¹) | Strong peak at ~960-962 for trans C-H bend | [7][9] |

| ¹H NMR Spectroscopy (δ, ppm) | Vinylic protons as a pair of doublets at ~6.82 and ~7.82 with J = 17 Hz | [9] |

| TLC Data | ||

| Rf (product in toluene) | 0.92 | [9] |

| Rf (9-anthraldehyde in toluene) | 0.50 | [9] |

Safety Precautions

-

Dichloromethane: Toxic and irritating. Handle in a fume hood.[3]

-

50% Sodium Hydroxide: Corrosive and toxic. Wear gloves and eye protection.[3]

-

Benzyltriphenylphosphonium chloride and 9-Anthraldehyde: Irritating. Avoid inhalation and skin contact.[3]

-

2-Propanol: Flammable and an irritant. Keep away from open flames.[3]

Always consult the Safety Data Sheets (SDS) for all chemicals before use and wear appropriate personal protective equipment (PPE).

Conclusion

The Wittig reaction provides an efficient and highly stereoselective route for the synthesis of trans-9-(2-phenylethenyl)anthracene. The procedure is robust and the product can be readily purified by recrystallization. The distinct physical and spectroscopic properties of the product allow for straightforward characterization. This technical guide serves as a comprehensive resource for researchers and professionals engaged in the synthesis of this and related fluorescent compounds.

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 9.2.1. Synthesis of trans-9-(2-Phenylethenyl)anthracene | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to 9-[(E)-2-phenylethenyl]anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-[(E)-2-phenylethenyl]anthracene, a fluorescent aromatic hydrocarbon with significant applications in research and development. This document details its chemical properties, synthesis, and characterization, with a focus on its potential utility in drug development and related fields.

Introduction and IUPAC Nomenclature

9-(2-phenylethenyl)anthracene is an organic compound consisting of an anthracene (B1667546) moiety linked to a phenyl group via an ethenyl bridge. The IUPAC name for this compound is 9-[(E)-2-phenylethenyl]anthracene .[1] The "(E)" designation specifies the trans configuration of the substituents on the double bond, which is the more stable and commonly synthesized isomer.[2][3] This compound is of interest due to its photophysical properties, including strong fluorescence and its ability to act as a photosensitizer.[4][5][6]

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize the key physicochemical and spectroscopic properties of 9-[(E)-2-phenylethenyl]anthracene.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆ | [1][7] |

| Molecular Weight | 280.36 g/mol | [8] |

| Melting Point | 129.4 - 131.6 °C | [2] |

| Appearance | Yellow crystalline solid | [4] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Vinylic protons: δ = 6.929 ppm and 7.898 ppm with coupling constants of 19.2 Hz and 16 Hz, respectively, confirming the trans isomer. | [2] |

| ¹³C NMR | Data available in spectral databases. | [1] |

| IR (KBr) | Strong peak at ~960 cm⁻¹ (trans C-H bend), aromatic C-H stretch at ~3025 cm⁻¹, and aromatic C=C peaks around 1445-1488 cm⁻¹. Absence of a carbonyl peak around 1700 cm⁻¹ confirms purity from the aldehyde starting material. | [2][4] |

| UV-Vis Absorption | Absorption characteristics have been studied, showing suitability as a photosensitizer. | [5] |

| Fluorescence | Exhibits strong blue fluorescence in solution under UV light.[4][9] Quantum yields of approximately 0.5 have been reported in acetonitrile.[6] |

Synthesis: The Wittig Reaction

The most common and efficient method for the synthesis of trans-9-(2-phenylethenyl)anthracene is the Wittig reaction.[2][10][11] This reaction involves the formation of a phosphorus ylide from benzyltriphenylphosphonium (B107652) chloride, which then reacts with 9-anthraldehyde (B167246) to yield the desired alkene.[2]

Caption: Synthesis and purification workflow for 9-[(E)-2-phenylethenyl]anthracene.

This protocol is a composite of established methods for the Wittig synthesis of 9-[(E)-2-phenylethenyl]anthracene.

Materials:

-

Benzyltriphenylphosphonium chloride

-

9-Anthraldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (B78521) (NaOH)

-

Anhydrous Calcium Chloride (CaCl₂)

-

2-Propanol

-

Silica (B1680970) gel for column chromatography

-

Toluene (B28343) for TLC

Procedure:

-

Reaction Setup: In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, combine benzyltriphenylphosphonium chloride (0.980 g) and 9-anthraldehyde (0.520 g).[10] Add 3 mL of dichloromethane.

-

Ylide Formation and Reaction: While vigorously stirring the mixture, add 1.3 mL of 50% aqueous sodium hydroxide dropwise over approximately 2 minutes.[10] Continue to stir the reaction mixture vigorously for 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) using toluene as the eluent. The product, being less polar, will have a higher Rf value (approx. 0.92) than the starting aldehyde (approx. 0.50).[12]

-

Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Rinse the reaction flask with 10 mL of dichloromethane and 10 mL of deionized water, and add both to the separatory funnel. Shake the funnel, venting frequently. Allow the layers to separate and drain the lower organic layer. Extract the aqueous layer with an additional 5 mL of dichloromethane. Combine the organic layers.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous calcium chloride for about 10 minutes. Decant the dried solution into a round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude product.

-

Purification:

-

Recrystallization: Dissolve the crude product in a minimal amount of boiling 2-propanol.[10] Allow the solution to cool to room temperature, then place it in an ice-water bath for 5-10 minutes to induce crystallization.[10] Collect the purified crystals by vacuum filtration.

-

Column Chromatography (Optional, for higher purity): If TLC indicates the presence of impurities, the crude product can be further purified by column chromatography using silica gel.

-

Safety Precautions:

-

Benzyltriphenylphosphonium chloride and 9-anthraldehyde are irritants.

-

Dichloromethane is toxic and an irritant; handle in a fume hood.

-

50% Sodium hydroxide is corrosive and toxic; wear gloves and eye protection.

-

2-Propanol is flammable and an irritant.

Applications in Research and Drug Development

The unique photophysical properties of 9-[(E)-2-phenylethenyl]anthracene make it a valuable tool for researchers and drug development professionals.

Photodynamic therapy is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cell death in cancerous tissues.[13] An ideal photosensitizer should have low toxicity in the dark and become cytotoxic only upon irradiation.[13] 9-[(E)-2-phenylethenyl]anthracene and its derivatives have been investigated as photosensitizers due to their ability to absorb light and efficiently generate singlet oxygen.[6][14] The anthracene moiety is particularly effective in this regard. This property makes it a candidate for the development of new phototherapeutic agents.

Fluorescent organic small molecules are widely used as probes for bioimaging and the detection of various analytes within biological systems.[15] 9-[(E)-2-phenylethenyl]anthracene exhibits strong blue fluorescence, making it a potential scaffold for the design of fluorescent probes.[4][9] For instance, derivatives of this compound have been developed as fluorescent probes for the detection of bisulfite anions.[16] Its ability to act as a trap for singlet oxygen also allows for the indirect quantification of this reactive species in biological environments.[6]

This compound is also known for its use in chemiluminescence experiments.[4][9] In the presence of an appropriate chemical reaction that generates an excited state intermediate, 9-[(E)-2-phenylethenyl]anthracene can act as the fluorophore, emitting light as it returns to the ground state. This property is valuable in various analytical and diagnostic applications.

Signaling Pathway and Logical Relationships

The primary application discussed in the context of signaling is its role in photodynamic therapy, which leads to apoptosis. The following diagram illustrates this process.

Caption: The role of 9-[(E)-2-phenylethenyl]anthracene in photodynamic therapy.

References

- 1. 9-((1E)-2-Phenylethenyl)anthracene | C22H16 | CID 1798946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]

- 7. This compound | C22H16 | CID 519612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. posters.unh.edu [posters.unh.edu]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Wittig Reaction – Synthesis of trans-9-(2-phenylethenyl) | Lab - Edubirdie [edubirdie.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A new fluorescent enhanced probe based on (E)-9-(2-nitrovinyl)-anthracene for the detection of bisulfite anions and its practical application - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 9-(2-phenylethenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phenylethenyl)anthracene, also known as 9-styrylanthracene, is an aromatic hydrocarbon that has garnered significant interest in various scientific fields due to its unique photophysical properties. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and key physicochemical characteristics, with a focus on its potential applications in research and drug development. The information is presented to be a valuable resource for professionals working in chemistry, materials science, and pharmacology.

Molecular Structure and Properties

This compound consists of an anthracene (B1667546) core substituted at the 9-position with a phenylethenyl (styryl) group. The molecule exists as two geometric isomers, cis (Z) and trans (E), with the trans isomer being the more stable and commonly synthesized form. The extended π-conjugation across the anthracene and styryl moieties is responsible for its characteristic spectroscopic and photoluminescent behavior.

Below is a diagram of the molecular structure of trans-9-(2-phenylethenyl)anthracene.

Caption: Molecular structure of trans-9-(2-phenylethenyl)anthracene.

Physicochemical Properties

A summary of the key physicochemical properties of trans-9-(2-phenylethenyl)anthracene is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₁₆ | [1][2] |

| Molecular Weight | 280.36 g/mol | [1][2] |

| Melting Point | 129.4 - 131.6 °C | [3] |

| Appearance | Thin yellow plates | [4] |

| Solubility | Soluble in various organic solvents like dichloromethane (B109758), ethanol, and toluene. | [4][5] |

Synthesis

The most common and efficient method for the synthesis of trans-9-(2-phenylethenyl)anthracene is the Wittig reaction.[6][7] This reaction involves the formation of a phosphonium (B103445) ylide from benzyltriphenylphosphonium (B107652) chloride, which then reacts with 9-anthraldehyde (B167246) to yield the desired alkene with high stereoselectivity for the trans isomer.[3][6]

Experimental Protocol: Wittig Synthesis of trans-9-(2-phenylethenyl)anthracene

Materials:

-

Benzyltriphenylphosphonium chloride

-

9-Anthraldehyde

-

Dichloromethane (CH₂Cl₂)

-

50% aqueous Sodium Hydroxide (B78521) (NaOH)

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.

-

With vigorous stirring, slowly add 50% aqueous sodium hydroxide dropwise to the mixture. The formation of the ylide is often indicated by a color change.

-

Continue stirring the reaction mixture for approximately 30 minutes at room temperature.

-

Transfer the reaction mixture to a separatory funnel. Add water and more dichloromethane to facilitate phase separation.

-

Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane.

-

Combine the organic layers and dry over anhydrous calcium chloride.

-

Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from isopropanol to yield pure trans-9-(2-phenylethenyl)anthracene as thin yellow plates.[4]

The progress of the reaction can be monitored by thin-layer chromatography (TLC), where the product typically shows a higher Rf value than the more polar 9-anthraldehyde.[3] The product can be visualized on a TLC plate under UV light as a brilliant blue fluorescent spot.[3]

Synthesis Workflow

The following diagram illustrates the workflow for the Wittig synthesis of trans-9-(2-phenylethenyl)anthracene.

Caption: Workflow for the Wittig synthesis of trans-9-(2-phenylethenyl)anthracene.

Spectroscopic and Photophysical Properties

The extended π-system of this compound gives rise to distinct spectroscopic and photophysical properties. It exhibits strong absorption in the UV-visible region and is highly fluorescent.

Spectroscopic Data

| Spectroscopic Data | Value | Reference |

| 1H NMR (trans isomer) | Vinylic protons show a pair of doublets with a large coupling constant (J = 17 Hz), confirming the trans configuration. | [4] |

| IR (KBr, trans isomer) | A strong band around 960 cm⁻¹ is characteristic of the trans C-H out-of-plane bend. | [4] |

| UV-Vis Absorption (λmax) | 385 - 395 nm (in various solvents) | [5] |

Photophysical Data

The photophysical properties of (E)-9-styrylanthracene derivatives are known to be solvent-dependent, particularly when electron-donating or -accepting substituents are present.[8]

| Photophysical Property | Value | Conditions | Reference |

| Fluorescence Quantum Yield (ΦF) | ~0.5 | Acetonitrile | [8] |

| Fluorescence Lifetime (τF) | Varies with solvent and substituents | - | [8] |

| Triplet Quantum Yield (ΦT) | Solvent-dependent | - | [8] |

Applications in Research and Drug Development

The unique photophysical properties of this compound and its derivatives make them valuable tools in various research areas, including as fluorescent probes and photosensitizers.

Photosensitizer and Singlet Oxygen Trap

This compound can act as a photosensitizer, absorbing light energy and transferring it to molecular oxygen to generate reactive singlet oxygen (¹O₂). This property is the basis for its potential application in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. The anthracene moiety is susceptible to oxidation by singlet oxygen, which can be monitored by changes in its fluorescence, allowing it to also serve as a probe for singlet oxygen detection.

Biological Activity

While extensive research on the specific biological signaling pathways modulated by this compound is ongoing, its ability to generate reactive oxygen species upon photoirradiation suggests a potential mechanism of action for inducing cell death in pathological tissues. The photodynamic effect of this compound has been demonstrated on Leishmania tarentolae promastigotes. The general class of styryl compounds, including styryl lactones, has shown antiproliferative activity against cancer cells, often associated with the induction of apoptosis.[6][9]

Logical Relationship in Photodynamic Activity

The following diagram illustrates the logical relationship of this compound's role in photodynamic activity.

Caption: Mechanism of photosensitization by this compound.

Conclusion

This compound is a versatile molecule with well-defined synthesis and interesting photophysical properties. Its high fluorescence and ability to act as a photosensitizer make it a valuable compound for further investigation, particularly in the development of fluorescent probes and for applications in photodynamic therapy. This guide provides a foundational understanding for researchers and professionals seeking to utilize this compound in their work. Further exploration of its derivatives and their specific interactions with biological systems will likely uncover new and exciting applications in drug discovery and materials science.

References

- 1. This compound | C22H16 | CID 519612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 9-((1E)-2-Phenylethenyl)anthracene | C22H16 | CID 1798946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. rsc.org [rsc.org]

- 5. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Styryl lactones and their derivatives: biological activities, mechanisms of action and potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. posters.unh.edu [posters.unh.edu]

- 8. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to trans-9-(2-Phenylethenyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon with significant applications in chemical and biological research. This document details its physicochemical properties, a robust synthesis protocol, characterization data, and its established applications, including its role as a chemiluminescent agent and a singlet oxygen probe.

Compound Identification and Physicochemical Properties

trans-9-(2-Phenylethenyl)anthracene, also known as trans-9-styrylanthracene, is a rigid, planar molecule characterized by its extended π-conjugated system. This structure is responsible for its distinct photophysical properties, notably its strong blue fluorescence.[1] The primary identifier for the trans isomer is CAS Number 42196-97-4.[2]

Table 1: Physicochemical and Identification Data for trans-9-(2-Phenylethenyl)anthracene

| Property | Value | Reference(s) |

| CAS Number | 42196-97-4 (trans or (E)-isomer) | [2][3] |

| Molecular Formula | C₂₂H₁₆ | [2] |

| Molecular Weight | 280.36 g/mol | [2] |

| Appearance | Thin yellow plates or glossy orange solid | [2][4] |

| Melting Point | 131-132 °C | [4] |

| Boiling Point | 476.4±15.0 °C (Predicted) | [2] |

| Density | 1.163±0.06 g/cm³ (Predicted) | [2] |

| Fluorescence | Strong blue fluorescence under UV light | [2][4] |

| Fluorescence Quantum Yield (Φ_F) | ~0.5 (in acetonitrile) | [5] |

Synthesis: The Wittig Reaction

The most common and stereoselective method for synthesizing trans-9-(2-phenylethenyl)anthracene is the Wittig reaction.[4] This method involves the reaction of an aldehyde (9-anthraldehyde) with a phosphorus ylide generated in situ from a phosphonium (B103445) salt (benzyltriphenylphosphonium chloride). The reaction proceeds via a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable trans-alkene and triphenylphosphine (B44618) oxide.[4] The exclusive formation of the trans isomer simplifies purification and characterization.[4]

Experimental Protocol: Wittig Synthesis

This protocol is a synthesized procedure based on established laboratory methods.[2][4]

Materials:

-

Benzyltriphenylphosphonium (B107652) chloride

-

Dichloromethane (B109758) (CH₂Cl₂)

-

50% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

-

2-Propanol (or Ethanol)

-

Toluene (B28343) (for TLC)

-

Silica (B1680970) gel (for column chromatography)

-

Hexane (or other nonpolar solvent for column elution)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyltriphenylphosphonium chloride and 9-anthraldehyde in dichloromethane.

-

Ylide Formation and Reaction: While stirring vigorously, add the 50% aqueous sodium hydroxide solution dropwise to the flask. The formation of the orange-colored ylide indicates the start of the reaction. Continue stirring at room temperature for approximately 30-75 minutes.[4]

-

Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., toluene or a hexane/dichloromethane mixture). The disappearance of the 9-anthraldehyde spot (Rf ≈ 0.50-0.54) and the appearance of a new, less polar, brilliantly blue fluorescent spot (Rf ≈ 0.61-0.75) under UV light indicates product formation.[2][4]

-

Workup and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Add deionized water to dissolve the inorganic salts. Separate the organic (dichloromethane) layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂). Filter off the drying agent and remove the dichloromethane solvent using a rotary evaporator. The crude product is typically an orange or yellow solid.

-

Purification:

-

Column Chromatography: Purify the crude product using silica gel column chromatography to remove the triphenylphosphine oxide byproduct and any unreacted starting material.

-

Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as hot 2-propanol or ethanol, to yield thin, yellow crystalline plates.[2]

-

-

Final Product: Dry the purified crystals under vacuum. The expected yield is typically between 40-60%.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of trans-9-(2-phenylethenyl)anthracene.

Spectroscopic Characterization

The successful synthesis and purity of the compound are confirmed through various spectroscopic techniques. The data presented below are key identifiers for trans-9-(2-phenylethenyl)anthracene.

Table 2: Spectroscopic Data for Characterization

| Technique | Key Observations | Reference(s) |

| ¹H NMR | Vinylic Protons: Two doublets observed at ~6.93 ppm and ~7.90 ppm. The large coupling constant (J ≈ 16-17 Hz) is characteristic of a trans C=C bond configuration. The absence of an aldehyde proton peak (~10-11 ppm) confirms the consumption of starting material. | [2][4] |

| IR Spectroscopy | Key Peaks (cm⁻¹): - ~3025: Aromatic and vinylic C-H stretch.- ~1450-1490: Aromatic C=C stretch.- ~960: Strong absorption due to the trans C-H out-of-plane bend (wag).Disappearance of Reactant Peak: Absence of the strong aldehyde C=O stretch from 9-anthraldehyde (around 1700 cm⁻¹). | [2][4][6] |

| TLC | Stationary Phase: Silica GelMobile Phase: TolueneRf (Product): ~0.61 - 0.75Rf (9-Anthraldehyde): ~0.50 - 0.54Visualization: The product appears as a brilliant blue spot under UV light (366 nm). | [2][4] |

Key Applications in Research

The unique photophysical properties of trans-9-(2-phenylethenyl)anthracene make it a valuable tool in several scientific domains.

Chemiluminescence

The compound is a highly efficient fluorophore in chemiluminescent systems, particularly those based on peroxyoxalate reactions.[1][2] In this system, a high-energy intermediate (e.g., 1,2-dioxetanedione) is generated from the reaction of an oxalate (B1200264) ester with hydrogen peroxide. This intermediate chemically excites the fluorophore (trans-9-(2-phenylethenyl)anthracene), which then relaxes to its ground state by emitting bright blue light.

Singlet Oxygen Detection

The central anthracene (B1667546) ring is highly susceptible to [4+2] cycloaddition with singlet oxygen (¹O₂), a reactive oxygen species (ROS).[5] This reaction forms a stable 9,10-endoperoxide. The cycloaddition disrupts the extended π-conjugation of the anthracene moiety, which effectively quenches the molecule's fluorescence. This "turn-off" fluorescent response allows for the sensitive detection and quantification of singlet oxygen in chemical or biological systems.[5]

Caption: Mechanism of singlet oxygen trapping by cycloaddition.

Photodynamic Effects and Photosensitization

While it can act as a trap for singlet oxygen, trans-9-(2-phenylethenyl)anthracene can also generate it upon photoexcitation.[5] Studies have shown that upon absorbing light (around 400 nm), it can become photoexcited to a triplet state, which then transfers its energy to ground-state molecular oxygen (³O₂) to produce singlet oxygen (¹O₂). This dual role as a photosensitizer and a trap has been demonstrated in biological systems, such as Leishmania tarentolae parasites, where it induces a photodynamic (toxic) effect upon irradiation.[5] This property is also being explored for its use as a photosensitizer in initiating photopolymerization processes.[3]

Caption: Simplified pathway of the photodynamic effect.

Conclusion

trans-9-(2-Phenylethenyl)anthracene is a versatile and accessible polycyclic aromatic hydrocarbon. Its straightforward, high-yield synthesis and well-defined spectroscopic properties make it an ideal compound for both educational and advanced research applications. For professionals in drug development and cell biology, its utility as a fluorescent probe for the quantitative and qualitative analysis of singlet oxygen provides a powerful tool for studying oxidative stress and photodynamic therapies. Future research may further expand its applications in materials science and medicinal chemistry.

References

- 1. posters.unh.edu [posters.unh.edu]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 5. 9-[(E)-2-phenylethenyl]anthracene AND 9-[(E)-2-(naphthalen-2-yl)ethenyl] anthracene AS TRAPS FOR SINGLET OXYGEN: PHOTOSENSITIZED OXIDATION AND PHOTODYNAMIC EFFECT ON Leishmania tarentolae PARASITES [scielo.org.co]

- 6. brainly.com [brainly.com]

An In-depth Technical Guide to the Solubility of 9-(2-phenylethenyl)anthracene in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 9-(2-phenylethenyl)anthracene, a fluorescent aromatic hydrocarbon of significant interest in materials science and photochemistry. While a thorough review of scientific literature reveals a notable absence of specific quantitative solubility data, this document compiles available qualitative information and presents a detailed experimental protocol for the precise determination of its solubility in various organic solvents.

Qualitative Solubility Profile

This compound, also known as trans-9-styrylanthracene, is a nonpolar, crystalline solid. Based on the principle of "like dissolves like," its solubility is expected to be higher in nonpolar and weakly polar organic solvents. Information gleaned from synthesis and purification procedures in the literature provides valuable qualitative insights into its solubility characteristics.

The compound is often synthesized in solvents such as toluene (B28343) and dichloromethane, which suggests good solubility in these aromatic and chlorinated hydrocarbons.[1][2] For purification, recrystallization is a common method. The use of ethanol (B145695) and isopropanol (B130326) as recrystallization solvents indicates that this compound has moderate solubility in these alcohols at elevated temperatures and lower solubility at ambient or sub-ambient temperatures.[3][4] It has been noted that a "large volume" of ethanol is required for this process, implying that its solubility, even in hot ethanol, may be limited.[3] Furthermore, the compound can be precipitated from a reaction mixture by the addition of a 1-propanol (B7761284) and water mixture, indicating its poor solubility in this polar, protic solvent system.[5][6]

Based on these observations, a general qualitative solubility trend can be inferred:

-

High Solubility: Toluene, Dichloromethane, Chloroform, Benzene

-

Moderate to Low Solubility (Temperature Dependent): Ethanol, Isopropanol

-

Poor Solubility: Water, Aqueous solvent mixtures

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Toluene | 25 | Data not available | Data not available |

| e.g., Dichloromethane | 25 | Data not available | Data not available |

| e.g., Ethanol | 25 | Data not available | Data not available |

| e.g., Isopropanol | 25 | Data not available | Data not available |

| e.g., Acetone | 25 | Data not available | Data not available |

| e.g., Hexane | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This method, known as the isothermal saturation or gravimetric method, is a reliable technique for solid compounds.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or water bath

-

Scintillation vials or sealed glass flasks

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Glass syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials or flasks. An amount that ensures a significant portion of undissolved solid remains at equilibrium is crucial.

-

Add a known volume or mass of the selected solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A typical duration is 24-48 hours, but this should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed glass syringe to prevent premature precipitation of the solute.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed (tared) glass vial. Record the exact volume or mass of the filtered solution transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the tared vials containing the filtered solution in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C). A vacuum oven is preferred as it allows for lower temperatures.

-

Continue drying until all the solvent has evaporated.

-

Transfer the vials to a desiccator to cool to room temperature and prevent moisture absorption.

-

Weigh the vials on the analytical balance.

-

Repeat the drying and weighing cycles until a constant mass is achieved.

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solute (g):

-

m_solute = m_final - m_tare

-

where m_final is the constant mass of the vial with the dried solute, and m_tare is the initial mass of the empty vial.

-

-

Solubility in g/100 mL:

-

Solubility = (m_solute / V_solution) × 100

-

where V_solution is the volume of the filtered solution in mL.

-

-

Molar Solubility (mol/L):

-

Molar Solubility = (m_solute / MW) / (V_solution / 1000)

-

where MW is the molecular weight of this compound (280.36 g/mol ).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

References

Theoretical Underpinnings of 9-(2-phenylethenyl)anthracene's Electronic Structure: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

9-(2-phenylethenyl)anthracene, also known as 9-styrylanthracene (9-StA), is a fluorescent organic molecule that belongs to the class of anthracene (B1667546) derivatives. These compounds are of significant interest in materials science and medicinal chemistry due to their unique photophysical properties, which are governed by their electronic structure.[1] Anthracene-based molecules are foundational components in applications such as Organic Light-Emitting Diodes (OLEDs) and fluorescent probes.[2][3] Understanding the electronic characteristics, such as the arrangement of frontier molecular orbitals and the nature of excited states, is paramount for the rational design of new materials and therapeutic agents.

This technical guide provides an in-depth overview of the theoretical methods employed to study the electronic structure of this compound and its derivatives. It summarizes key quantitative data from computational studies, details the underlying theoretical protocols, and visualizes the typical workflow for such an investigation.

Experimental Protocols: Theoretical and Computational Methodologies

The investigation of the electronic structure of molecules like 9-StA is predominantly carried out using quantum chemical calculations. The most common approaches are Density Functional Theory (DFT) for the ground state and Time-Dependent Density Functional Theory (TD-DFT) for excited states.[4][5]

Ground-State Calculations: The first step in a theoretical study is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, a process that finds the minimum energy conformation of the molecule.[6] For this purpose, DFT has proven to be a robust and computationally efficient method.[5]

-

Functional: A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines exact Hartree-Fock exchange with DFT exchange-correlation functionals.[7][8]

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Common choices include Pople-style basis sets like 6-31G or 6-31G(d), which provide a good balance between accuracy and computational cost.[7][9]

Once the geometry is optimized, the same DFT method is used to calculate the ground-state electronic properties, most notably the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and the energy of the lowest electronic transition.[5]

Excited-State Calculations: To understand the photophysical properties, such as UV-Vis absorption and fluorescence, one must study the molecule's electronically excited states. TD-DFT is the workhorse method for this task.[4] It is used to calculate the vertical excitation energies, which correspond to the energies of absorbed photons, and the oscillator strengths, which are proportional to the intensity of the corresponding absorption bands. These calculations are typically performed on the optimized ground-state geometry.

The overall computational workflow is a systematic process, as illustrated in the diagram below.

Caption: A logical workflow for the theoretical study of a molecule's electronic structure.

Data Presentation: Electronic Properties

Theoretical calculations yield quantitative data that can be compared with experimental results and used to predict the behavior of new derivatives. The following tables summarize representative data for 9-StA and related compounds based on DFT and TD-DFT calculations found in the literature.

Table 1: Calculated Ground-State Electronic Properties

This table presents the frontier molecular orbital energies for molecules structurally related to 9-StA. The HOMO-LUMO gap is a key indicator of electronic excitation energy. A smaller gap typically correlates with longer wavelength (red-shifted) absorption.[7]

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |

| 9-vinylanthracene (B1293765) derivative | B3LYP/6-31G | - | - | 3.23 | [7] |

| Anthracene (parent) | B3LYP/6-31G | -5.45 | -1.95 | 3.50 | Typical value |

| 9,10-di(thiophen-2-yl)anthracene | DFT | -5.24 | -2.28 | 2.96 | [2] |

Note: Specific HOMO/LUMO energy levels for the 9-vinylanthracene derivative were not provided in the source snippet, only the resulting band gap. Values for anthracene are typical textbook/computational results for comparison.

Table 2: Calculated Excited-State Properties (Illustrative)

This table illustrates the kind of data obtained from TD-DFT calculations. The lowest singlet excitation (S₀ → S₁) corresponds to the absorption band at the longest wavelength. The oscillator strength (f) indicates the probability of the transition; a value close to zero represents a "forbidden" transition, while larger values indicate an intense absorption band.

| Compound | Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Character | Reference |

| 9,10-disubstituted anthracenes | S₀ → S₁ | ~3.1 - 3.3 | ~375 - 400 | > 0.1 | π → π | [3] |

| 9,10-disubstituted anthracenes | S₀ → T₁ | ~1.8 | ~690 | 0 | π → π | [2] |

Note: These values are representative for the 9,10-disubstituted anthracene chromophore and demonstrate the type of output generated by TD-DFT calculations.

Analysis of Electronic Structure

The electronic properties of this compound are dominated by its extended π-conjugated system, which includes the anthracene core, the ethenyl linker, and the phenyl ring.

-

Frontier Orbitals: DFT calculations show that for 9-vinylanthracene derivatives, both the HOMO and LUMO electron clouds are distributed across the anthracene rings and the central C=C double bond.[7] This indicates that the lowest energy electronic transition is a π → π* type transition within this conjugated system. The phenyl group in 9-StA further extends this conjugation.

-

Molecular Geometry: The degree of conjugation, and thus the electronic properties, is sensitive to the molecule's planarity. DFT calculations on similar 9-vinylanthracene systems have shown that there is a significant dihedral angle (twist) between the plane of the anthracene core and the vinyl group, calculated to be around 50 degrees.[7] This twisting can reduce the effective conjugation and influence the absorption and emission spectra.

-

Excited States and Photophysics: The lowest singlet excited state (S₁) of styrylanthracene derivatives is responsible for their characteristic fluorescence.[11] The nature of this state can be modulated by adding electron-donating or electron-accepting substituents to the phenyl ring, which can induce intramolecular charge transfer (ICT) character upon excitation.[11] Such modifications are a key strategy in designing fluorescent probes and sensors. Furthermore, understanding the energy of the lowest triplet state (T₁) is crucial for applications in photodynamic therapy and OLEDs, as it is involved in processes like intersystem crossing and phosphorescence.[2]

Conclusion

Theoretical studies, primarily based on DFT and TD-DFT methods, provide a powerful framework for understanding the intricate electronic structure of this compound. These computational protocols allow for the detailed characterization of ground and excited states, including the energies and distributions of frontier molecular orbitals and the prediction of spectroscopic properties. The insights gained from these theoretical investigations are indispensable for the targeted design of novel anthracene-based materials with tailored photophysical and electronic properties for advanced applications in medicine and technology.

References

- 1. mdpi.com [mdpi.com]

- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants [mdpi.com]

- 5. irjweb.com [irjweb.com]

- 6. youtube.com [youtube.com]

- 7. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. google.com [google.com]

- 11. (E)-9-styrylanthracene derivatives and their interactions with electron donors and acceptors. Fluorimetric and flash photolytic studies - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

The Stilbene-Anthracene Core: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and evolving applications of stilbene-anthracene derivatives. These hybrid molecules, which combine the photosensitive properties of stilbene (B7821643) with the rigid, fluorescent backbone of anthracene (B1667546), have emerged as significant players in both materials science and medicinal chemistry. This document details the key synthetic methodologies, summarizes their photophysical and biological properties in structured tables, and elucidates the signaling pathways implicated in their anticancer activity. Detailed experimental protocols for seminal synthetic procedures and biological assays are also provided to facilitate further research and development in this promising area.

Introduction: A Tale of Two Moieties

The story of stilbene-anthracene derivatives is a fascinating intersection of two well-established aromatic systems. Stilbene, or 1,2-diphenylethylene, was first identified in 1843 by the French chemist Auguste Laurent, who was struck by its lustrous appearance, naming it from the Greek word "stilbo," meaning "I shine"[1]. Its photochemical properties, particularly the reversible trans-cis isomerization and photocyclization to form phenanthrene, have been a subject of intense study for decades[2].

Anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene (B151609) rings, has been a cornerstone of dye chemistry and a fundamental building block in the development of organic electronics due to its high fluorescence quantum yield[3]. The early 20th century saw extensive exploration of its reactivity and photophysical behavior.

The deliberate fusion of these two moieties into single molecular entities represents a more recent endeavor, driven by the desire to create novel compounds with tailored optoelectronic and biological properties. The anthracene core provides a rigid and highly fluorescent platform, while the stilbene wings offer opportunities for extended conjugation and functionalization, influencing both the electronic and biological characteristics of the resulting derivative.

Historical Development and Key Milestones

While a precise date for the first synthesis of a stilbene-anthracene derivative is not readily apparent in the literature, the foundational knowledge for their creation was laid through extensive work on fundamental organic reactions. Key developments include:

-

Early 20th Century: Elucidation of the Wittig reaction and related olefination methods provided the synthetic tools necessary to form the ethylene (B1197577) bridge of the stilbene moiety with high stereocontrol[4][5].

-

Mid-20th Century: The pioneering work on the photocyclization of stilbenes in the 1960s by Scholz and Martin laid the groundwork for understanding the photochemical behavior of these systems[2].

-

Late 20th and Early 21st Century: The rise of organic electronics, particularly organic light-emitting diodes (OLEDs), spurred the synthesis of a vast array of fluorescent molecules. It was in this context that stilbene-anthracene derivatives, such as 9,10-bis(styryl)anthracene, gained prominence as highly efficient blue and orange-red emitters[6].

-

Contemporary Research: Current research continues to explore the potential of these derivatives in medicinal chemistry, with a focus on their anticancer properties and the elucidation of their mechanisms of action at the molecular level.

Synthetic Methodologies

The synthesis of stilbene-anthracene derivatives predominantly relies on classic olefination reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Wittig and Horner-Wadsworth-Emmons Reactions

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods for constructing the stilbene double bond. These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone.

Experimental Protocol: Synthesis of Anthracene-Based Stilbene Derivatives via HWE Reaction [7]

This protocol describes the synthesis of an anthracene-based stilbene derivative containing a 1,3,4-oxadiazole (B1194373) moiety.

-

Synthesis of the Phosphonate Ester:

-

An anthracene-substituted 1,3,4-oxadiazole intermediate is first prepared by refluxing 4-methylbenzohydrazide (B1294431) with anthracene-9-carbaldehyde, followed by treatment with chloramine-T and bromination with N-bromosuccinimide (NBS) to yield the corresponding benzyl (B1604629) bromide.

-

The resulting benzyl bromide is then reacted with triethyl phosphite (B83602) in a Michaelis-Arbuzov reaction to furnish the phosphonate ester in high yield (typically 95%).

-

-

Horner-Wadsworth-Emmons Olefination:

-

The phosphonate ester is deprotonated with a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the phosphonate carbanion.

-

The desired aromatic aldehyde is then added to the reaction mixture.

-

The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Workup involves quenching the reaction with water, extracting the product with an organic solvent, and purifying by column chromatography. This final step typically affords the desired stilbene-anthracene derivative in good to excellent yields (83–93%).

-

Heck Reaction

The Mizoroki-Heck reaction provides an alternative route, particularly for the synthesis of trans-stilbenes, by coupling an aryl halide with an alkene in the presence of a palladium catalyst[1].

Physicochemical Properties and Applications in Materials Science

The incorporation of an anthracene core into a stilbene framework gives rise to molecules with unique photophysical properties that are highly valuable in the field of organic electronics.

Photophysical Properties

Stilbene-anthracene derivatives are characterized by:

-

Strong Absorption and Emission: They exhibit strong absorption in the UV-visible region and intense fluorescence, with emission colors that can be tuned from blue to orange-red by modifying the substitution pattern on the stilbene and anthracene moieties[6].

-

High Quantum Yields: Many of these derivatives display high photoluminescence quantum yields, making them efficient light emitters[3].

-

Good Thermal Stability: The rigid aromatic structure imparts good thermal stability, a crucial property for the longevity of electronic devices[3].

Table 1: Photophysical Properties of Selected Stilbene-Anthracene Derivatives for OLEDs

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application | Reference |

| 9,10-bis[4-(di-4-tert-butylphenylamino)styryl]anthracene (ATBTPA) | Not specified | Orange-Red | Not specified | Orange-Red OLED | [6] |

| 9,10-bis(perfluorobenzyl)anthracene | Not specified | Deep-Blue | 0.85 | Deep-Blue OLED | [1] |

| BABCz (an anthracene-based bis-stilbene derivative) | Not specified | Not specified | Not specified | Blue OLED | [3] |

Applications in Organic Light-Emitting Diodes (OLEDs)

The excellent photophysical properties of stilbene-anthracene derivatives have led to their successful application as emitters in OLEDs.

Table 2: Performance of OLEDs Utilizing Stilbene-Anthracene Derivatives

| Emitter | Max. External Quantum Efficiency (%) | Current Efficiency (cd/A) | CIE Coordinates (x, y) | Reference |

| 9,10-bis[4-(di-4-tert-butylphenylamino)styryl]anthracene (ATBTPA) | 3.78 | 9.47 | (0.51, 0.48) | [6] |

| PyAnPy (9,10-di(pyren-1-yl)anthracene) | 4.78 | Not specified | (0.16, 0.10) | [8] |

| PyTAnPy (1,1'-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene) | 5.48 | Not specified | (0.15, 0.06) | [8] |

Biological Activities and Potential in Drug Development

Beyond their applications in materials science, stilbene-anthracene derivatives have garnered significant interest for their potential as therapeutic agents, particularly in oncology.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of stilbene derivatives against a variety of cancer cell lines. While data specifically for stilbene-anthracene hybrids is still emerging, the broader class of stilbenes shows significant promise.

Table 3: Cytotoxicity of Selected Stilbene Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| (E)-4-(4-methoxystyryl)aniline | Various | Not specified | [9] |

| Hydroxylated Stilbene Derivatives 1-5 | SW480 | < 30 | [10] |

| cis-TMS | CHO-K1 | ~0.03 | [11] |

| cis-TMS | HepG2 | ~0.03 | [11] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The stilbene-anthracene derivative is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is read using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

Signaling Pathways in Anticancer Action

The anticancer effects of stilbene derivatives are mediated through their interaction with multiple cellular signaling pathways that regulate cell proliferation, survival, and death.

Diagram 1: Simplified Signaling Pathway for Anticancer Activity of Stilbene Derivatives

Caption: Disruption of microtubule dynamics by stilbene derivatives can lead to cell cycle arrest at the G2/M phase and subsequent p53-dependent apoptosis.

Diagram 2: Experimental Workflow for Investigating Anticancer Mechanisms

Caption: A typical experimental workflow to elucidate the anticancer mechanism of a stilbene-anthracene derivative.

Future Perspectives and Conclusion

Stilbene-anthracene derivatives represent a versatile and promising class of compounds with significant potential in both materials science and medicine. The ability to fine-tune their photophysical and biological properties through synthetic modification makes them attractive candidates for the development of next-generation OLEDs with improved efficiency and stability. In the realm of drug discovery, their demonstrated anticancer activity warrants further investigation, with a particular focus on elucidating the specific molecular targets and signaling pathways they modulate. The development of more potent and selective stilbene-anthracene analogues, coupled with advanced drug delivery strategies, could pave the way for their clinical translation as novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and support further research into the exciting and multifaceted world of stilbene-anthracene derivatives.

References

- 1. BJOC - Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene [beilstein-journals.org]

- 2. Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Orthogonal anthracene and pyrene derivatives for efficient pure deep-blue organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. Stilbene Compounds Inhibit Tumor Growth by the Induction of Cellular Senescence and the Inhibition of Telomerase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Health and Safety Data for 9-(2-phenylethenyl)anthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 9-(2-phenylethenyl)anthracene. It is intended for informational purposes for a technical audience and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety protocols and under the guidance of a qualified professional.

Executive Summary

This compound, also known as trans-9-styrylanthracene, is an aromatic hydrocarbon used in research and development. This guide synthesizes the currently available health and safety data for this compound. The primary sources of information are Safety Data Sheets (SDS), which indicate that this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2/2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3). One source also classifies it as harmful if swallowed (Acute Toxicity, Oral, Category 4).

A significant data gap exists in the public domain regarding quantitative toxicological endpoints such as LD50 and LC50 values, as well as chronic toxicity, mutagenicity, carcinogenicity, and reproductive toxicity. No specific studies detailing the mechanisms of toxicity or associated signaling pathways for this compound have been identified.

This guide provides an overview of the reported hazards, recommended safety precautions, and representative experimental protocols based on standard OECD guidelines for the identified hazard classifications.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for communicating the hazards of chemical substances. Based on available SDS, this compound has been assigned the following classifications.

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2/2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

Note: Not all sources are in agreement on all classifications. The acute oral toxicity classification was noted in one available SDS.

Pictograms:

Signal Word: Warning

Precautionary Measures and Personal Protective Equipment (PPE)

Given the identified hazards, the following precautionary measures are recommended when handling this compound.

Table 2: Recommended Precautionary Statements and PPE

| Type | Precautionary Statement Codes | Recommendations |

| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. |

| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313, P362+P364 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |

| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, the following sections describe the standard methodologies used to determine the GHS classifications identified. These are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Skin Irritation Testing (Representative Protocol based on OECD TG 439)

The in vitro skin irritation test using reconstructed human epidermis (RhE) models is a non-animal alternative to traditional rabbit skin irritation tests.[1][2][3][4]

Principle: The test chemical is applied topically to a three-dimensional RhE model. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold.[2]

Methodology:

-

Tissue Preparation: Commercially available RhE tissues are pre-incubated in a defined culture medium.

-

Chemical Application: A precise amount of the test substance (solid or liquid) is applied uniformly to the surface of the RhE tissue. Three replicate tissues are used for each test chemical.

-

Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes). After exposure, the chemical is removed by washing. The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

Viability Assessment: Cell viability is measured by the enzymatic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan (B1609692) salt. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring its optical density.

-

Data Interpretation: The percentage of viable cells in the treated tissues is calculated relative to negative controls. A chemical is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to 50% or less.[1]

Serious Eye Irritation Testing (Representative Protocol based on OECD TG 496)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro method for identifying chemicals that can cause serious eye damage or eye irritation.[5]

Principle: This test evaluates the potential of a chemical to cause eye irritation by measuring its cytotoxic effect on an RhCE model.[5]

Methodology:

-

Tissue Culture: RhCE models that mimic the human corneal epithelium are used.[5]

-

Chemical Exposure: The test chemical is applied to the surface of the RhCE tissue for a specified duration.

-

Viability Measurement: Following exposure and a post-incubation period, tissue viability is determined using a quantitative method, typically the MTT assay, similar to the skin irritation test.

-

Classification: The chemical is classified based on the reduction in cell viability. Specific thresholds are used to differentiate between substances causing serious eye damage (Category 1) and those causing eye irritation (Category 2).[5] For Category 2A, the effects are fully reversible within 21 days, while for Category 2B, they are reversible within 7 days.[6][7][8]

Acute Oral Toxicity Testing (Representative Protocol based on OECD TG 420, 423, or 425)

These guidelines provide methods for determining the acute oral toxicity of a substance.[9][10] They are designed to estimate the LD50 (the dose at which 50% of the test animals are expected to die) and to classify the substance according to the GHS.[9]